1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Description
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-15-8-4-9-16(12-15)22-18-10-5-11-20(23)17(18)13-19(22)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLLIRACVDFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the indole derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Major Products: These reactions yield various derivatives, including oxidized ketones, reduced amines, and substituted indoles.
Scientific Research Applications
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other indole derivatives such as:
3-chloromethcathinone (3-CMC): This compound has a similar chlorophenyl group but differs in its overall structure and pharmacological effects.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in its biological role and applications.
N-alkylated indoles: These compounds share the indole core but have different substituents, leading to varied biological activities and uses.
The uniqueness of 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS No. 338979-03-6) is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique tetrahydroindole structure and oxime functionality, this compound has been investigated for various biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
- Molecular Formula : C27H22Cl2N2O
- Molecular Weight : 461.38 g/mol
- Structural Features : The compound features a chlorophenyl group and a phenyl group attached to the tetrahydroindole framework, contributing to its diverse biological activities.
Biological Activity Overview
Research has indicated that indole derivatives, including 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, exhibit a range of pharmacological effects:
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Anticancer Activity :
- Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against human breast cancer cells with an IC50 value comparable to standard chemotherapeutic agents .
- A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl rings could enhance anticancer efficacy .
-
Antibacterial Properties :
- The compound has been reported to possess antibacterial activity against several strains of bacteria. Preliminary data suggest it may inhibit bacterial growth effectively at low concentrations.
- Anti-inflammatory Effects :
-
Antiviral Activity :
- Some studies have highlighted the antiviral potential of indole derivatives against viruses such as HIV and others. The specific mechanisms remain under investigation but may involve interference with viral replication processes.
Case Study 1: Anticancer Activity
A study evaluated the effects of 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated:
- IC50 Values :
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL for S. aureus and 20 µg/mL for E. coli.
This indicates promising antibacterial activity that warrants further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Lacks oxime functionality | Different reactivity profile |
| 2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Simplified structure without chlorophenyl | Less complex interactions |
| 1-(3-bromophenyl)-2-phenyl-indol | Similar indole structure but different halogen | Altered biological activity profile |
The presence of both chlorophenyl and oxime groups in our compound enhances its reactivity and biological activity compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
